molecular formula C19H19N3O2S B2858494 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2034317-14-9

2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine

Cat. No.: B2858494
CAS No.: 2034317-14-9
M. Wt: 353.44
InChI Key: ZEXIYZLIPZEVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a pyrrolidine ring substituted with a dimethylpyrimidinyl group and a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, including coupling reactions and electrophilic cyclization reactions. The starting materials often include thiophene derivatives and pyrimidine derivatives. The reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile, ethanol, and dichloromethane are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit topoisomerase enzymes, which are involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(1-benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyrrolidine and dimethylpyrimidinyl groups contribute to its versatility in chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-9-13(2)21-19(20-12)24-15-7-8-22(11-15)18(23)17-10-14-5-3-4-6-16(14)25-17/h3-6,9-10,15H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXIYZLIPZEVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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